molecular formula C7H9IN2 B15328976 3-Iodo-6-methylbenzene-1,2-diamine

3-Iodo-6-methylbenzene-1,2-diamine

Cat. No.: B15328976
M. Wt: 248.06 g/mol
InChI Key: RNCFDYYLKINTRB-UHFFFAOYSA-N
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Description

3-Iodo-6-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9IN2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the third position, a methyl group at the sixth position, and two amino groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 6-methylbenzene-1,2-diamine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. These processes are optimized for large-scale production, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to form nitro groups.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as nitric acid or potassium permanganate.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reagents like iodine and oxidizing agents.

Major Products:

    Oxidation: Formation of 3-iodo-6-methylbenzene-1,2-dinitro.

    Reduction: Formation of this compound from its nitro derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Iodo-6-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The iodine atom and amino groups play a crucial role in these interactions, potentially leading to modifications in the structure and function of the target molecules. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

    3-Iodotoluene (1-Iodo-3-methylbenzene): Similar structure but lacks the amino groups.

    5-Bromo-3-methylbenzene-1,2-diamine: Similar structure with a bromine atom instead of iodine.

    3-Methylbenzene-1,2-diamine: Lacks the halogen substituent.

Uniqueness: 3-Iodo-6-methylbenzene-1,2-diamine is unique due to the presence of both iodine and amino groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

3-iodo-6-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H9IN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3

InChI Key

RNCFDYYLKINTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)N)N

Origin of Product

United States

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